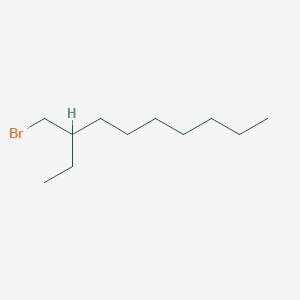

3-(Bromomethyl)decane

Description

3-(Bromomethyl)decane is a brominated alkane derivative with a decane backbone substituted by a bromomethyl group at the third carbon position. The compound’s reactivity is likely influenced by the bromine atom’s electrophilic nature, enabling nucleophilic substitution reactions or cross-coupling processes.

Properties

Molecular Formula |

C11H23Br |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

3-(bromomethyl)decane |

InChI |

InChI=1S/C11H23Br/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |

InChI Key |

HXWLQRAVUCMLHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC)CBr |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Decane derivative + NBS + Radical initiator (e.g., benzoyl peroxide) | Reaction under reflux in CCl4 or similar solvent with light irradiation | 60-75 |

| 2 | Purification by distillation or chromatography | Isolation of 3-(Bromomethyl)decane | - |

- Radical bromination requires careful control to avoid polybromination or side reactions.

- The regioselectivity depends on the stability of intermediate radicals, favoring substitution at the 3-position if sterically and electronically accessible.

Conversion of 3-(Hydroxymethyl)decane Using Phosphorus Tribromide (PBr3)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-(Hydroxymethyl)decane + PBr3 | Reaction in anhydrous ether or dichloromethane at 0°C to room temperature | 85-90 |

| 2 | Work-up with water, extraction, drying | Isolation of 3-(Bromomethyl)decane | - |

- This method provides high selectivity and yield.

- Anhydrous conditions are critical to prevent hydrolysis.

Bromomethylation via Carbon Tetrabromide and Triphenylphosphine

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-(Hydroxymethyl)decane + CBr4 + PPh3 | Reaction in dry dichloromethane at 0°C | 80-95 |

| 2 | Purification by chromatography | Isolation of 3-(Bromomethyl)decane | - |

- This method is a variant of the Appel reaction, widely used for converting alcohols to alkyl bromides.

- High yields and mild conditions make it suitable for sensitive substrates.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Selectivity | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Radical Bromination | NBS, Radical initiator | Reflux, light, CCl4 solvent | Moderate | 60-75 | Simple setup, accessible reagents | Possible side reactions, lower selectivity |

| PBr3 Substitution | Phosphorus tribromide | 0°C to RT, anhydrous solvents | High | 85-90 | High yield, good selectivity | Requires moisture control, corrosive reagents |

| Appel Reaction | CBr4, PPh3 | 0°C, dry dichloromethane | High | 80-95 | Mild conditions, high yield | Expensive reagents, byproduct removal needed |

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)decane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:

Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). [ \text{C10H21CH2Br} + \text{Nu}^- \rightarrow \text{C10H21CH2Nu} + \text{Br}^- ]

Common Reagents and Conditions:

Hydroxide Ions (OH-): Typically used in aqueous or alcoholic solutions.

Cyanide Ions (CN-): Often used in the form of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Alkoxides (RO-): Used in alcoholic solvents corresponding to the alkoxide.

Major Products:

Alcohols: When reacted with hydroxide ions.

Nitriles: When reacted with cyanide ions.

Ethers: When reacted with alkoxides.

Scientific Research Applications

3-(Bromomethyl)decane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The primary mechanism of action for 3-(Bromomethyl)decane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds, replacing the carbon-bromine bond.

Comparison with Similar Compounds

3-(Bromomethyl)-2,4,10-trioxaadamantane

- Structure : Features a bromomethyl group attached to a trioxaadamantane core (a tricyclic ether structure) .

- Molecular Formula : C₉H₁₃BrO₃ (inferred from CAS data).

- Applications : Used in specialized chemical synthesis, particularly for constructing rigid, oxygen-rich frameworks .

- Physical Properties: Stable at 2–8°C; soluble in chloroform, DCM, and methanol .

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

1-Bromo-3,5-dimethyladamantane

1-Bromoundecane

- Structure : A linear bromoalkane (C₁₁H₂₃Br) .

- Physical Properties: CAS No.: 693-67-4 . Safety: Requires precautions for inhalation and skin contact .

- Applications : Common alkylating agent in surfactant and polymer synthesis .

Comparative Data Table

Biological Activity

3-(Bromomethyl)decane is a brominated organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of a bromomethyl group, make it a candidate for various biological activities. This article explores the biological activity of 3-(Bromomethyl)decane, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

3-(Bromomethyl)decane has a molecular formula of and a molecular weight of approximately 247.13 g/mol. The bromomethyl group (–CH2Br) enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical for its biological interactions.

The primary mechanism of action for 3-(Bromomethyl)decane is through its reactivity due to the bromomethyl group. This group can engage in nucleophilic attacks, leading to the formation of various derivatives that may exhibit biological activity. The spirocyclic structure also imparts unique steric and electronic properties that influence its interactions with biological targets.

Antimicrobial Properties

Compounds with similar spirocyclic structures have been noted for their diverse biological activities, including antimicrobial properties. Early studies suggest that 3-(Bromomethyl)decane may possess antimicrobial effects, although specific data on this compound is limited.

Sigma Receptor Interaction

Research indicates that compounds within the azaspiro family, including those similar to 3-(Bromomethyl)decane, interact with sigma receptors. These receptors are involved in various physiological processes such as neuroprotection and pain modulation. For example, analogs have shown promise as potential radioligands for imaging studies and therapeutic agents targeting neurological disorders .

Study on Biological Activity

A study conducted on related spirocyclic compounds demonstrated their potential as kinase inhibitors and their ability to modulate cellular pathways involved in cancer progression . While direct studies on 3-(Bromomethyl)decane are sparse, these findings suggest that its structural characteristics may confer similar activities.

Synthesis and Applications

Research has focused on the synthesis of 3-(Bromomethyl)decane as a precursor for bioactive molecules. Its application in drug discovery is supported by its ability to form derivatives that can interact with various biological targets . The compound's role in organic synthesis highlights its importance in developing new therapeutic agents.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Potential antimicrobial properties observed in related spirocyclic compounds | |

| Sigma Receptor Interaction | Interacts with sigma receptors; implications for neuroprotection | |

| Kinase Inhibition | Related compounds show kinase inhibition; potential cancer treatment applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.